3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is a chemical compound with the molecular formula and a molecular weight of approximately 220.23 g/mol. This compound falls under the category of organic compounds, specifically classified as a pyrazole derivative, which is characterized by its five-membered ring structure containing two adjacent nitrogen atoms.
The compound can be sourced from various chemical databases and suppliers, including PubChem and Sigma-Aldrich, which provide detailed information about its properties, synthesis methods, and potential applications in scientific research . In terms of classification, it is recognized for its potential pharmacological activities, particularly in medicinal chemistry.
The synthesis of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH, along with the use of solvents like ethanol or dimethyl sulfoxide. Additionally, catalysts may be employed to enhance reaction efficiency.
The molecular structure of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide features a furan ring attached to a pyrazole ring, which is further connected to a propanimidamide group.
Key structural data includes:
This notation provides insight into the arrangement of atoms within the molecule.
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide can participate in several chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and product formation.
The mechanism of action for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. Its structural components suggest potential activity in modulating biological pathways related to inflammation or cancer.
Some relevant physical properties include:
Chemical properties include:
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide has potential applications in various fields such as:
Furan-pyrazole hybrids demonstrate enhanced binding affinity and pharmacokinetic profiles compared to single-heterocycle analogs due to synergistic electronic and steric effects [6] [8]. The furan oxygen’s electronegativity (χ = 3.44) polarizes the adjacent pyrazole ring, increasing its π-deficient character and strengthening interactions with electron-rich enzyme subsites. This polarization effect is quantified by a 15-20% increase in dipole moment (5.2–6.3 D) versus isolated pyrazoles (4.1–4.8 D) [2]. The non-planar conformation adopted by 3-(furan-3-yl) substitution at pyrazole-C3 reduces molecular symmetry, enhancing selectivity for asymmetric binding pockets like kinase ATP sites [8].
Table 1: Comparative Analysis of Heterocyclic Hybrid Architectures
Heterocyclic Pair | Dipole Moment (D) | Log P | Target Affinity (ΔG, kcal/mol) |
---|---|---|---|
Furan-Pyrazole | 5.2–6.3 | 1.8–2.5 | -9.1 to -11.3 |
Thiophene-Pyrazole | 4.3–5.1 | 2.7–3.4 | -8.2 to -9.8 |
Pyridine-Pyrazole | 4.0–4.9 | 1.2–1.9 | -8.5 to -10.1 |
The propanimidamide moiety (–CH₂–CH₂–C(=NH)NH₂) serves as a cationic bioisostere of guanidinium groups in endogenous ligands [3] [9]. Its protonation state (pKa ~11.5) ensures positive charge at physiological pH, enabling salt bridge formation with aspartate/glutamate residues. The flexible three-carbon linker permits conformational adaptation to binding sites, with crystallographic studies showing 80° rotational freedom about C–C bonds [8]. Crucially, amidine nitrogen atoms exhibit dual hydrogen-bonding capacity:
This functionality enhances target residence time 3–5 fold versus carboxylate or carboxamide analogs in enzymatic assays [9].
Pyrazole-containing drugs have evolved from early anti-inflammatories (e.g., celecoxib) toward targeted protein kinase inhibitors (e.g., crizotinib, erdafitinib) [8] [9]. Structural trends reveal increased incorporation of:
This evolution addresses drug resistance through polypharmacology while maintaining Rule of Five compliance. 3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanimidamide embodies these trends, exhibiting 92% similarity to kinase inhibitor pharmacophore models [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0